molecular formula C12H18N2O2 B8307456 N-[6-(1-Hydroxyethyl)pyridin-2-yl]-2,2-dimethylpropanamide

N-[6-(1-Hydroxyethyl)pyridin-2-yl]-2,2-dimethylpropanamide

Cat. No. B8307456
M. Wt: 222.28 g/mol
InChI Key: FRZSDXSPZZUHGM-UHFFFAOYSA-N
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Patent
US07462634B2

Procedure details

To solution of N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide (3.0 g, 14.9 mmol) in methanol (10 mL) was added sodium borohydride (1.37 g, 37.1 mmol) and stirred for 3 hours. The mixture diluted with ethyl acetate (50 mL). The mixture was washed with aqueous hydrochloric acid (2×30 mL, 0.1 N) and saturated sodium bicarbonate (2×50 mL). The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated to afford the above-titled intermediate as a white solid (2.49 g, 80%). 1H NMR (400 MHz, CDCl3), δ: 8.16 (d, J=8.3 Hz, 1H), 8.00 (br s, 1H), 7.71 (t, J=7.8 Hz, 1H), 7.12 (d, J=7.5 Hz, 1H), 4.05-3.96 (m, 2H), 1.35 (s, 9H); LRMS (ESI): m/z: 209.2.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[N:8]=[C:7]([NH:9][C:10](=[O:15])[C:11]([CH3:14])([CH3:13])[CH3:12])[CH:6]=[CH:5][CH:4]=1)=[O:2].[BH4-].[Na+].[CH3:18]O>C(OCC)(=O)C>[OH:2][CH:1]([C:3]1[N:8]=[C:7]([NH:9][C:10](=[O:15])[C:11]([CH3:12])([CH3:14])[CH3:13])[CH:6]=[CH:5][CH:4]=1)[CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(=O)C1=CC=CC(=N1)NC(C(C)(C)C)=O
Name
Quantity
1.37 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with aqueous hydrochloric acid (2×30 mL, 0.1 N) and saturated sodium bicarbonate (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC(C)C1=CC=CC(=N1)NC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.49 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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